molecular formula C11H16BrCl2N B1662335 N-(2-Chloroethyl)-N-ethyl-2-bromobenzylamine hydrochloride CAS No. 40616-75-9

N-(2-Chloroethyl)-N-ethyl-2-bromobenzylamine hydrochloride

Cat. No.: B1662335
CAS No.: 40616-75-9
M. Wt: 313.06 g/mol
InChI Key: NDDRNRRNYOULND-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

DSP-4 hydrochloride, also known as DSP-4 or N-(2-Chloroethyl)-N-ethyl-2-bromobenzylamine hydrochloride, is a selective neurotoxin for the locus coeruleus noradrenergic system in the rodent and bird brain . It targets the noradrenaline transporter, which is responsible for the reuptake of noradrenaline into the presynaptic neuron .

Mode of Action

DSP-4 hydrochloride readily passes the blood-brain barrier and cyclizes to a reactive aziridinium derivative that is accumulated into the noradrenergic nerve terminals via the noradrenaline transporter . Within the nerve terminals, the aziridinium derivative reacts with unknown vital cellular components, destroying the terminals . DSP-4 is also an irreversible inhibitor of the noradrenaline transporter .

Biochemical Pathways

The neurotoxic effect of DSP-4 hydrochloride is characterized by a rapid and long-lasting loss of noradrenaline and a slower decrease in the dopamine-β-hydroxylase enzyme activity and immunoreactivity in the regions innervated from locus coeruleus . The tissue level of noradrenaline is reduced to 10–30% of the normal value . The extraneuronal concentration is, on the other hand, increased due to inflow from non-lesioned regions .

Pharmacokinetics

It is known that dsp-4 hydrochloride readily crosses the blood-brain barrier , suggesting that it has good bioavailability in the central nervous system.

Result of Action

The result of DSP-4 hydrochloride action is a selective damage to the locus coeruleus noradrenergic system, characterized by a rapid and long-lasting loss of noradrenaline . This leads to a pronounced decrease in noradrenaline levels in the cerebral cortex, hippocampus, spinal cord, and cerebellum .

Action Environment

The action of DSP-4 hydrochloride can be influenced by various factors. For instance, the neurotoxic effect of DSP-4 is counteracted by pretreatment with noradrenaline uptake inhibitors (e.g., desipramine) . Additionally, the age of the rat at the time of DSP-4 injection is important in determining the nature of the long-term changes in the noradrenergic system .

Biochemical Analysis

Biochemical Properties

DSP-4 hydrochloride plays a significant role in biochemical reactions by selectively inhibiting the uptake of noradrenaline (norepinephrine) in brain slices in vitro . This compound interacts with the noradrenaline transporter (NET), leading to the accumulation of DSP-4 hydrochloride within noradrenergic nerve terminals . The interaction results in the formation of a reactive aziridinium ion, which subsequently reacts with vital cellular components, causing the destruction of noradrenergic terminals . Additionally, DSP-4 hydrochloride has been shown to inhibit the enzyme dopamine-β-hydroxylase, which is involved in the synthesis of noradrenaline .

Cellular Effects

DSP-4 hydrochloride exerts profound effects on various types of cells and cellular processes. In noradrenergic neurons, DSP-4 hydrochloride causes a rapid and long-lasting depletion of noradrenaline levels . This depletion is accompanied by a decrease in dopamine-β-hydroxylase activity and immunoreactivity in regions innervated by the locus coeruleus . The compound also affects cell signaling pathways by inhibiting the reuptake of noradrenaline, leading to increased extracellular concentrations of this neurotransmitter . Furthermore, DSP-4 hydrochloride has been shown to influence gene expression and cellular metabolism by altering the turnover rate of noradrenaline .

Molecular Mechanism

The molecular mechanism of DSP-4 hydrochloride involves its conversion to a reactive aziridinium ion within noradrenergic nerve terminals . This ion interacts with the noradrenaline transporter (NET), leading to the irreversible inhibition of noradrenaline reuptake . The aziridinium ion also alkylates various neuronal structures, causing the degeneration of noradrenergic terminals . Additionally, DSP-4 hydrochloride stimulates the release of noradrenaline and increases its turnover rate in certain brain regions . These molecular interactions result in the selective neurotoxicity of DSP-4 hydrochloride towards noradrenergic neurons .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of DSP-4 hydrochloride change over time. Initially, DSP-4 hydrochloride causes a rapid depletion of noradrenaline levels, which is followed by a slower decrease in dopamine-β-hydroxylase activity . The compound’s neurotoxic effects are long-lasting, but not permanent, as regeneration of noradrenergic nerve terminals has been observed several months after treatment . DSP-4 hydrochloride is also known to induce permanent noradrenaline denervation in certain brain regions when administered to newborn rats . The stability and degradation of DSP-4 hydrochloride in laboratory settings are crucial factors that influence its long-term effects on cellular function .

Dosage Effects in Animal Models

The effects of DSP-4 hydrochloride vary with different dosages in animal models. At lower doses, DSP-4 hydrochloride selectively targets noradrenergic neurons, causing a significant reduction in noradrenaline levels . Higher doses of DSP-4 hydrochloride result in more extensive neurotoxicity, affecting not only noradrenergic neurons but also slightly reducing the levels of serotonin and dopamine . Toxic or adverse effects, such as decapitation seizures, have been observed at the highest doses of DSP-4 hydrochloride . The compound’s selectivity for the locus coeruleus system makes it a valuable tool for studying the functional role of noradrenergic neurons in the brain .

Metabolic Pathways

DSP-4 hydrochloride is involved in metabolic pathways that affect noradrenaline synthesis and turnover. The compound inhibits the enzyme dopamine-β-hydroxylase, which is responsible for converting dopamine to noradrenaline . This inhibition leads to a decrease in noradrenaline synthesis and an increase in dopamine levels . DSP-4 hydrochloride also stimulates the release of noradrenaline and increases its turnover rate, resulting in altered metabolic flux and changes in metabolite levels . These metabolic effects contribute to the compound’s neurotoxic properties and its ability to selectively target noradrenergic neurons .

Transport and Distribution

DSP-4 hydrochloride is transported and distributed within cells and tissues through the noradrenaline transporter (NET) . Once inside the noradrenergic nerve terminals, DSP-4 hydrochloride is converted to a reactive aziridinium ion, which accumulates and exerts its neurotoxic effects . The compound’s ability to cross the blood-brain barrier allows it to selectively target central noradrenergic neurons . DSP-4 hydrochloride’s distribution within the brain is primarily localized to regions innervated by the locus coeruleus, such as the cerebral cortex, hippocampus, and cerebellum .

Subcellular Localization

The subcellular localization of DSP-4 hydrochloride is primarily within noradrenergic nerve terminals . The compound’s reactive aziridinium ion interacts with various neuronal structures, leading to the degeneration of noradrenergic terminals . DSP-4 hydrochloride’s activity and function are influenced by its localization within these terminals, as well as by post-translational modifications that direct it to specific compartments or organelles . The compound’s selective targeting of noradrenergic neurons makes it a valuable tool for studying the subcellular mechanisms underlying noradrenergic neurotoxicity .

Preparation Methods

Neurotoxin DSP 4 (hydrochloride) was first synthesized in 1962 as part of a series of tertiary haloalkylamines related to the noradrenergic neuron blocking compound bretylium . The synthesis involves the reaction of N-ethyl-2-bromobenzylamine with 2-chloroethylamine hydrochloride. The reaction conditions typically include the use of a solvent such as dimethyl sulfoxide (DMSO) and a base to facilitate the reaction . Industrial production methods are similar but scaled up to produce larger quantities of the compound.

Chemical Reactions Analysis

Neurotoxin DSP 4 (hydrochloride) undergoes several types of chemical reactions, including:

Common reagents used in these reactions include solvents like DMSO and bases to facilitate the cyclization process. The major products formed from these reactions are the aziridinium ion and the degraded nerve terminals.

Comparison with Similar Compounds

Neurotoxin DSP 4 (hydrochloride) is unique in its selectivity for the locus coeruleus noradrenergic system. Similar compounds include:

These compounds share similar mechanisms of action but differ in their selectivity and specific applications in research.

Properties

IUPAC Name

N-[(2-bromophenyl)methyl]-2-chloro-N-ethylethanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15BrClN.ClH/c1-2-14(8-7-13)9-10-5-3-4-6-11(10)12;/h3-6H,2,7-9H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NDDRNRRNYOULND-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CCCl)CC1=CC=CC=C1Br.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16BrCl2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601017240
Record name N-(2-Bromobenzyl)-2-chloro-N-ethylethanamine hydrochloride (1:1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601017240
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

313.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

42.1 [ug/mL] (The mean of the results at pH 7.4)
Record name SID46500425
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

40616-75-9
Record name Benzenemethanamine, 2-bromo-N-(2-chloroethyl)-N-ethyl-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=40616-75-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-(2-Bromobenzyl)-2-chloro-N-ethylethanamine hydrochloride (1:1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601017240
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
N-(2-Chloroethyl)-N-ethyl-2-bromobenzylamine hydrochloride
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